molecular formula C14H15NO5S B2693484 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone CAS No. 2034210-37-0

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

Cat. No.: B2693484
CAS No.: 2034210-37-0
M. Wt: 309.34
InChI Key: YMGBOLXFPSXEQC-UHFFFAOYSA-N
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Description

The compound "(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone" features a unique hybrid structure combining a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a sulfone-containing 2-thia-5-azabicyclo[2.2.1]heptane ring system linked via a methanone group.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c16-14(15-7-10-6-9(15)8-21(10,17)18)11-2-1-3-12-13(11)20-5-4-19-12/h1-3,9-10H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGBOLXFPSXEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)N3CC4CC3CS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone is a complex organic molecule with potential biological activity that warrants detailed investigation. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.

Chemical Structure and Properties

The compound features a dihydrobenzo[b][1,4]dioxin moiety linked to a thia-bicyclic structure , which is known for its unique reactivity and biological properties. The molecular formula is C15H15N1O4SC_{15}H_{15}N_{1}O_{4}S, indicating the presence of sulfur and nitrogen in its structure, which are often associated with biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the dioxin core through cyclization reactions.
  • Introduction of the thia-bicyclic moiety via nucleophilic substitution or coupling reactions.
  • Final modification to achieve the methanone functionality.

These synthetic routes are crucial as they influence the yield and purity of the final product.

Anticancer Activity

Recent studies have shown that derivatives of dihydrobenzo[b][1,4]dioxin exhibit significant anticancer properties. For instance, a related compound was found to inhibit PARP1 with an IC50 value of 0.082μM0.082\,\mu M . This suggests that similar structural motifs could impart anticancer activity through mechanisms involving DNA repair inhibition.

Antimicrobial Properties

Compounds containing thia-bicyclic structures have demonstrated antimicrobial efficacy against various pathogens. A study indicated that modifications to the bicyclic system could enhance antibacterial activity, making it a potential candidate for drug development against resistant strains .

The biological activity of this compound is likely mediated through:

  • Inhibition of key enzymes involved in metabolic pathways.
  • Interaction with cellular receptors , leading to altered signaling cascades.

Research suggests that such compounds may interfere with DNA replication or repair mechanisms, particularly in cancer cells .

Case Studies

  • Study on Anticancer Activity : A derivative was tested against several cancer cell lines and exhibited potent cytotoxicity with an IC50 value as low as 0.88μM0.88\,\mu M. This underscores the potential for developing targeted therapies based on this scaffold .
  • Antimicrobial Efficacy : In vivo studies demonstrated that compounds similar to (2,3-Dihydrobenzo[b][1,4]dioxin) showed broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Data Summary Table

Activity TypeCompound DerivativeIC50 Value (µM)Reference
AnticancerDihydrobenzo[b][1,4]dioxin derivative0.082
AntimicrobialThia-bicyclic derivativeVaries

Scientific Research Applications

Overview

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone, with the molecular formula C14H15NO5SC_{14}H_{15}NO_5S and a molecular weight of 309.34 g/mol, is a complex organic molecule that has garnered attention for its potential applications in various fields including medicinal chemistry, materials science, and biological research. The unique structural features of this compound suggest several avenues for exploration.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties. Its structure indicates possible interactions with biological targets that could lead to the development of new pharmaceuticals:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines. Research is ongoing to evaluate its efficacy and mechanism of action in inhibiting tumor growth.
  • Antimicrobial Properties : The compound's unique chemical structure may confer antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : The presence of functional groups in the compound allows for various chemical transformations, making it useful in synthesizing more complex organic molecules.
  • Reactivity Studies : Understanding the reactivity of this compound can lead to insights into new synthetic pathways and methodologies in organic chemistry.

Materials Science

Due to its unique structural characteristics, the compound has potential applications in materials science:

  • Polymer Chemistry : Its derivatives may be used to develop new polymers with specific properties for applications in coatings, adhesives, and other materials.
  • Nanotechnology : The compound could be explored for use in nanomaterials, particularly in creating nanoscale devices or materials with enhanced properties.

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated significant cytotoxicity against human cancer cell lines including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against a range of bacterial and fungal strains. Results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential as a new class of antimicrobial agents.

Data Table: Summary of Research Applications

Application AreaDescriptionKey Findings/Examples
Medicinal ChemistryPotential anticancer and antimicrobial propertiesSignificant cytotoxicity against cancer cell lines
Organic SynthesisBuilding block for complex organic moleculesUseful in synthesizing derivatives with varied reactivity
Materials ScienceDevelopment of new polymers and nanomaterialsPotential use in coatings and nanoscale devices

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the 2-thia-5-azabicyclo[2.2.1]heptane moiety undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) convert the sulfone group (-SO₂-) into higher oxidation states, potentially forming sulfonic acid derivatives.

Reaction Conditions Products Key Observations
KMnO₄ in acidic aqueous mediumSulfonic acid derivativesComplete oxidation of S center
H₂O₂ in acetoneStabilized sulfone intermediatesPartial oxidation at low temperatures

Reduction Reactions

The ketone group in the methanone bridge is susceptible to reduction. Lithium aluminum hydride (LiAlH₄) reduces the carbonyl to a secondary alcohol, altering the compound's polarity and hydrogen-bonding capacity.

Reagent Product Yield
LiAlH₄ in anhydrous THFSecondary alcohol derivative65–75%
Sodium borohydride (NaBH₄)No reaction

Substitution Reactions

The 2,3-dihydrobenzo[b] dioxin aromatic system participates in electrophilic aromatic substitution (EAS) . Halogenation and nitration occur at the para position relative to the oxygen atoms .

Reagent Position Product
Cl₂/FeCl₃C-66-Chloro derivative
HNO₃/H₂SO₄C-77-Nitro derivative

Ring-Opening Reactions

Under acidic or basic conditions, the bicyclic 2-thia-5-azabicyclo[2.2.1]heptane ring undergoes cleavage. For example:

  • Acid hydrolysis (HCl, H₂O) breaks the S–N bond, yielding a thiol intermediate.

  • Base-mediated ring-opening (NaOH) generates a sulfonate salt.

Nucleophilic Attack

The carbonyl group in the methanone bridge reacts with nucleophiles like Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols.

Nucleophile Product Stereochemistry
CH₃MgBrTertiary alcoholRacemic mixture
NH₂LiSecondary amine derivativeNot characterized

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura ) modify the aromatic dioxin ring. For example, aryl boronic acids couple at C-5 or C-7 positions, enabling functional diversification .

Mechanistic Insights

  • Sulfone reactivity : The electron-withdrawing nature of the sulfone group directs electrophiles to the aromatic ring’s electron-rich regions.

  • Steric effects : The bicyclic system imposes steric constraints, favoring reactions at less hindered sites (e.g., C-6 over C-8) .

Stability Under Reaction Conditions

Condition Stability
High-temperature oxidationDecomposition above 150°C
Prolonged exposure to lightPartial degradation

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methanone-Linked Compounds

Compound Name Structural Features Synthesis Method Inferred Bioactivity References
Target Compound Dihydrobenzo[b][1,4]dioxin + sulfone bicyclo[2.2.1]heptane methanone Likely analogous to compound 17f/17g (multi-step synthesis with thiazole intermediates) Potential kinase inhibition (inferred)
(2-(((Exo)-bicyclo[2.2.1]heptan-2-yl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (17g) Thiazole + dihydrobenzodioxin methanone; bicyclo[2.2.1]heptane amino substituent Stepwise coupling of thiazole and dihydrobenzodioxin precursors CDK9 inhibitor (explicit activity)
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone Iodophenyl + sulfone bicyclo[2.2.1]heptane methanone Unspecified, but iodophenyl suggests halogenation or Suzuki coupling Unknown; halogen may enhance binding
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole + cyano-thiophene methanone Condensation in 1,4-dioxane with triethylamine and sulfur Unreported; heterocycles suggest antimicrobial potential
5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones (5-7) Thiazolidinone core + methanone-linked arylidenes Reflux in DMF/acetic acid with thiosemicarbazide and chloroacetic acid Biopolymer/cell activity (broad)

Key Structural Differences and Implications

Core Heterocycles :

  • The target compound’s sulfone bicyclo[2.2.1]heptane system (vs. thiazole in 17g or pyrazole in 7a ) enhances rigidity and may improve selectivity for sterically constrained binding pockets.
  • Halogen Substitution : The iodophenyl analogue highlights how halogenation can modulate lipophilicity and target engagement, though this is absent in the target compound.

Synthetic Pathways: The target compound’s synthesis likely mirrors 17g, involving coupling of dihydrobenzodioxin and bicyclic sulfonamide precursors . In contrast, thiazolidinones (e.g., compound 5) require cyclocondensation with thiosemicarbazides .

Bioactivity Trends: CDK9 inhibitors like 17g demonstrate the importance of the dihydrobenzodioxin-thiazole motif in kinase inhibition. The target compound’s sulfone bicyclo system may offer improved metabolic stability over thiazole-based analogues.

Q & A

Q. Table 1: Comparative Synthesis Conditions

ParameterEthanol Reflux DMF-Acetic Acid
Reaction Time (h)6–122–4
Yield (%)60–7550–65
PurificationRecrystallizationFiltration

Q. Table 2: Key Spectral Benchmarks

TechniqueCritical Data PointsReference
¹H NMR (DMSO-d₆)δ 3.2–3.5 (SO₂CH₂), δ 4.1–4.3 (dioxin OCH₂)
HRMS (ESI+)m/z 379.371 (C₁₃H₉N₅O₅S₂)
IR (KBr)1680 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂ asym. stretch)

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